molecular formula C17H22N2O2S2 B285472 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

Cat. No. B285472
M. Wt: 350.5 g/mol
InChI Key: AAEZDRKCAQWFDB-UHFFFAOYSA-N
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Description

3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2015 and has since been the subject of many scientific studies.

Mechanism of Action

3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell development and function. By inhibiting BTK, 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide can disrupt the signaling pathways that contribute to the growth and survival of cancer cells, as well as the activation of immune cells in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, reduction of cytokine production, and suppression of immune cell activation. These effects contribute to the therapeutic potential of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many small molecule inhibitors, 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide may have limited bioavailability and may require high doses to achieve therapeutic effects. Additionally, the safety and efficacy of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide in humans have not yet been fully established.

Future Directions

There are several potential future directions for research on 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide, including:
1. Clinical trials to evaluate the safety and efficacy of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide in humans with cancer, autoimmune disorders, and inflammatory diseases.
2. Studies to investigate the potential synergistic effects of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide with other therapies, such as chemotherapy, radiation, or immunotherapy.
3. Development of more potent and selective inhibitors of BTK, based on the structure of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide.
4. Investigation of the mechanisms of resistance to BTK inhibitors, and development of strategies to overcome resistance.
5. Studies to identify biomarkers that can predict response to BTK inhibitors, and to monitor treatment response in patients.
In conclusion, 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action, safety, and efficacy in humans.

Synthesis Methods

The synthesis of 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide involves several steps, including the condensation of 4-tert-butyl-2-aminothiazole with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is coupled with 3-bromo-N-(4-methoxyphenyl)propanamide to form the final product.

Scientific Research Applications

3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses.

properties

Molecular Formula

C17H22N2O2S2

Molecular Weight

350.5 g/mol

IUPAC Name

3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H22N2O2S2/c1-17(2,3)14-11-23-16(19-14)22-10-9-15(20)18-12-5-7-13(21-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,18,20)

InChI Key

AAEZDRKCAQWFDB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)C1=CSC(=N1)SCCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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